molecular formula C13H11N3O4 B1296469 N-Benzyl-2,4-dinitroaniline CAS No. 7403-38-5

N-Benzyl-2,4-dinitroaniline

Cat. No. B1296469
CAS RN: 7403-38-5
M. Wt: 273.24 g/mol
InChI Key: RJFWSYMASYLDLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Benzyl-2,4-dinitroaniline consists of a benzyl group attached to a 2,4-dinitroaniline . The molecule has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

N-Benzyl-2,4-dinitroaniline has a density of 1.4±0.1 g/cm3, a boiling point of 444.5±40.0 °C at 760 mmHg, and a flash point of 222.6±27.3 °C . It has a molar refractivity of 73.4±0.3 cm3, a polar surface area of 104 Å2, and a molar volume of 193.3±3.0 cm3 .

Scientific Research Applications

  • Growth and Characterization of Organic 2,4-Dinitroaniline Single Crystals

  • Dinitroaniline Herbicides

    • Application Summary : Dinitroaniline, a class of compounds to which N-Benzyl-2,4-dinitroaniline belongs, is widely used in herbicides. These herbicides have broad applications, providing enormous impetus for extensive study of nitration reactions .
    • Results or Outcomes : A comprehensive review of toxicity and side effects on animal non-target organisms has been conducted , but specific results or quantitative data are not provided in the search results.
  • Manufacture of Azo Dyes and Disperse Dyes

  • Preparation of Preservatives

  • Polymer-supported Synthesis of N-substituted Anthranilates

  • Synthesis of Dinitro Herbicides

Safety And Hazards

N-Benzyl-2,4-dinitroaniline is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity through repeated exposure, with the target organs being the blood and hematopoietic system . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

N-benzyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFWSYMASYLDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323446
Record name N-Benzyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2,4-dinitroaniline

CAS RN

7403-38-5
Record name NSC404032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.68 g (25.0 mmol) benzylamine in 100 ml dry dimethylformamide was added 2.55 g (25.2 mmol) dry triethylamine. A solution of 4.65 g (25.0 mmol) 2,4-dinitro-1-fluorbenzen in 20 ml dry dimethylformamide was added dropwise, and the reaction mixture was stirred at 25° C. for 1 h. The mixture was evaporated, then dissolved in 50 ml ethylacetate and washed with 100 ml water. The ethyl acetate was evaporated to give 6.1 g (89%) N-benzyl-2,4-dinitroaniline. M.p. 106.2° C. 1H-NMR (CDCl3): 9.1 (1H, d), 8.9 (1H, broad s), 8.2 (1H, dd), 7.3 (5H, s), 6.9 (1H, d), 4.2 (2H, d).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DJ Gale, JFK Wilshire - Australian Journal of Chemistry, 1972 - CSIRO Publishing
.Proton magnetic resonance spectra of a wide variety of substituted 2-nitro- and 2,4-dinitro-diphenylamines and related compounds reveal that long-range coupling occurs between the …
Number of citations: 1 www.publish.csiro.au
ID Rae - Australian Journal of Chemistry, 1967 - CSIRO Publishing
Proton magnetic resonance spectroscopy has been used to examine the conformations of a number of ortho-nitroanilines in solution. In solvents of low polarity, intramolecular hydrogen …
Number of citations: 8 www.publish.csiro.au
YS Feng, L Mao, XS Bu, JJ Dai, HJ Xu - Tetrahedron, 2015 - Elsevier
Taking advantage of Pd(OAc) 2 -catalyzed dinitration reactions with Bi(NO 3 ) 3 ·5H 2 O in trifluoroethanol (TFE) and trifluoroacetic acid (TFA), we have developed an efficient and …
Number of citations: 11 www.sciencedirect.com
CA Wilhelmsen, ADC Dixon… - The Journal of organic …, 2018 - ACS Publications
N-Substituted 3-amino-4-halopyridines are valuable synthetic intermediates, as they readily provide access to imidazopyridines and similar heterocyclic systems. The direct synthesis of …
Number of citations: 4 pubs.acs.org
W Bradley, RF Maisey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Sachs and Kempk (Ber., 1902, 35, 1224) showed that N-benzyl-2 : 4dinitroaniline and potassium permanganate yielded N-benzylidene-2 : 4-dinitroaniline , dehydrogenation having …
Number of citations: 2 pubs.rsc.org
H Bagheri, R Baharfar - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
In this study, we report the synthesis of Cu nanoparticle modified dithiocarbamate (DTC)-functionalized magnetic graphene oxide (GO) nanocatalyst through a one-pot three component …
Number of citations: 1 www.tandfonline.com
ADC Dixon - 2018 - search.proquest.com
Herein is disclosed accounts of fundamentally different projects. The focus of this research enveloped the development of synthetic methods to access structurally complex small …
Number of citations: 3 search.proquest.com
HW Heine, GJ Blosick, GB Lowrie III - Tetrahedron Letters, 1968 - Pergamon
Number of citations: 10

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